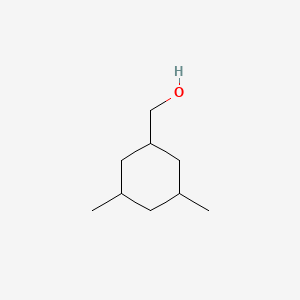

(3,5-dimethylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-3-8(2)5-9(4-7)6-10/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVHTUNKMMCORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867645 | |

| Record name | Cyclohexanemethanol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68480-16-0 | |

| Record name | 3,5-Dimethylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Transformations of 3,5 Dimethylcyclohexyl Methanol

Mechanistic Pathways of Oxidation and Reduction Reactions

Oxidation: The primary alcohol group in (3,5-dimethylcyclohexyl)methanol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The oxidation of primary alcohols to aldehydes requires mild, non-aqueous oxidizing agents to prevent over-oxidation to the carboxylic acid. khanacademy.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for this transformation. The mechanism for these oxidations generally involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an E2-like elimination of a proton from the carbinol carbon.

For the conversion to a carboxylic acid, stronger oxidizing agents in aqueous media, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), are necessary. khanacademy.orglearncbse.in The reaction proceeds through the intermediate aldehyde, which is then hydrated and further oxidized.

Due to the steric hindrance imparted by the 3,5-dimethylcyclohexyl moiety, the rates of these oxidation reactions may be slower compared to less hindered primary alcohols.

Reduction: The hydroxyl group of an alcohol is generally not susceptible to reduction. However, it can be transformed into a good leaving group, such as a tosylate or mesylate, and then be displaced by a hydride source, like lithium aluminum hydride (LiAlH₄), in a nucleophilic substitution reaction to yield the corresponding alkane, 1,3,5-trimethylcyclohexane. This process is technically a two-step transformation rather than a direct reduction of the alcohol.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be protonated by a strong acid or converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or a halide. libretexts.orgyoutube.com

The structure of (3,5-dimethylcyclohexyl)methanol, being a primary alcohol with significant steric hindrance adjacent to the reactive center, strongly disfavors both S N 1 and S N 2 pathways. quora.compbworks.com

S N 2 Reactions: The rate of S N 2 reactions is highly sensitive to steric hindrance at the reaction center. quora.com The bulky 3,5-dimethylcyclohexyl group would significantly impede the backside attack of a nucleophile, making the S N 2 mechanism extremely slow. This is analogous to the well-documented slow S N 2 reactivity of neopentyl halides. acs.orgyoutube.com If an S N 2 reaction were to occur, it would proceed with inversion of stereochemistry at the carbon bearing the leaving group.

S N 1 Reactions: The S N 1 mechanism proceeds through a carbocation intermediate. libretexts.org The primary carbocation that would be formed from (3,5-dimethylcyclohexyl)methanol is highly unstable and its formation is energetically unfavorable. pbworks.com While rearrangement to a more stable secondary or tertiary carbocation via a hydride or methyl shift is possible, the initial step of forming the primary carbocation presents a high energy barrier. youtube.com If an S N 1 reaction were to occur, it would lead to a mixture of stereoisomers (racemization if a new stereocenter is formed) due to the planar nature of the carbocation intermediate.

The choice of solvent and nucleophile is critical in directing the outcome of nucleophilic substitution reactions.

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for S N 2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its nucleophilicity. Polar protic solvents (e.g., water, ethanol) favor S N 1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding. libretexts.org

Nucleophile: Strong, small nucleophiles favor the S N 2 pathway. Weak, bulky nucleophiles tend to favor S N 1 reactions or elimination reactions (E1/E2).

Given the steric constraints of (3,5-dimethylcyclohexyl)methanol, forcing a substitution reaction would likely require harsh conditions, which could also promote competing elimination reactions, leading to the formation of (3,5-dimethylcyclohexylidene)methane.

Derivatization Reactions for Functionalization and Analytical Applications

Derivatization of (3,5-dimethylcyclohexyl)methanol is essential for converting the polar hydroxyl group into a less polar, more volatile functional group, which is often necessary for analytical techniques like gas chromatography (GC) or for modifying its chemical properties for specific applications.

Esterification: The reaction of (3,5-dimethylcyclohexyl)methanol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) produces an ester. The direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process catalyzed by an acid. Due to the steric hindrance of the alcohol, driving the reaction to completion would likely require the use of a large excess of the carboxylic acid or the removal of water as it is formed. quora.comquora.com

A more efficient method for esterifying sterically hindered alcohols involves the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. researchgate.net For particularly hindered alcohols, specialized coupling agents may be necessary to achieve reasonable yields. organic-chemistry.org

Etherification: The synthesis of ethers from (3,5-dimethylcyclohexyl)methanol can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, would be a viable route. To form the alkoxide, the alcohol is treated with a strong base like sodium hydride (NaH). This alkoxide can then react with a primary alkyl halide. The acid-catalyzed dehydration of two molecules of the alcohol to form a symmetric ether is generally not suitable for primary alcohols as it requires high temperatures that can lead to elimination. masterorganicchemistry.combyjus.com The synthesis of sterically hindered ethers can be challenging, and specific catalysts may be required to achieve good yields. acs.orgorganic-chemistry.org

Table 1: General Comparison of Esterification and Etherification of Hindered Alcohols

| Reaction | Reagents | Conditions | General Yield for Hindered Alcohols |

| Esterification | Carboxylic Acid, Acid Catalyst | High Temperature, Water Removal | Low to Moderate |

| Acid Chloride/Anhydride (B1165640), Base | Mild to Moderate Temperature | Moderate to High | |

| Etherification | Strong Base (e.g., NaH), Alkyl Halide | Anhydrous, Inert Atmosphere | Moderate to High |

| Acid Catalyst, Heat | High Temperature | Low (Elimination competes) |

This table represents general trends for sterically hindered alcohols and not specific experimental data for (3,5-dimethylcyclohexyl)methanol.

For analytical purposes, especially for gas chromatography-mass spectrometry (GC-MS), the hydroxyl group of (3,5-dimethylcyclohexyl)methanol needs to be derivatized to increase its volatility and thermal stability.

Common derivatization techniques for alcohols include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This is a very common and effective method for GC analysis of alcohols.

Acylation: Reaction with an acylating agent, such as a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride), to form a stable and volatile ester. These derivatives are particularly useful for electron capture detection (ECD) in GC.

The development of advanced derivatization strategies would focus on creating derivatives with enhanced ionization efficiency for mass spectrometry or improved chromatographic properties. This could involve using novel derivatizing agents that introduce specific functionalities to the molecule. For High-Performance Liquid Chromatography (HPLC), derivatization might be employed to introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection, especially if the parent molecule lacks these features.

Advanced Spectroscopic and Analytical Characterization of 3,5 Dimethylcyclohexyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (3,5-dimethylcyclohexyl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map the connectivity of atoms and infer detailed stereochemical information.

The ¹H NMR spectrum of (3,5-dimethylcyclohexyl)methanol provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. Each unique proton environment in the molecule generates a distinct resonance signal.

The key proton signals expected for (3,5-dimethylcyclohexyl)methanol are:

Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon adjacent to the oxygen atom are diastereotopic and are expected to appear as a doublet around 3.3-3.7 ppm. Their signal is shifted downfield due to the deshielding effect of the electronegative oxygen atom.

Methyl Protons (-CH₃): The six protons of the two methyl groups will produce signals typically in the upfield region, around 0.8-1.0 ppm. Depending on the stereoisomer (cis or trans) and the conformational equilibrium, these may appear as one or two distinct signals (doublets).

Cyclohexane (B81311) Ring Protons (-CH-, -CH₂-): The protons attached to the cyclohexane ring produce a complex series of overlapping multiplets in the range of approximately 0.5-2.0 ppm. The exact chemical shifts and multiplicities depend on their axial or equatorial position and their relationship to the substituents.

Hydroxyl Proton (-OH): The hydroxyl proton signal can appear over a broad chemical shift range and may be a sharp singlet or a broad peak, depending on the solvent, concentration, and temperature. carlroth.comutsouthwestern.edu Its position is often variable and can be confirmed by D₂O exchange, where the peak disappears.

The integration of these signals corresponds to the number of protons in each environment, confirming the ratio of methyl, methylene, and methine protons in the structure. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for (3,5-Dimethylcyclohexyl)methanol Note: Predicted values are based on typical ranges for substituted cyclohexanes and alcohols. Actual values can vary with solvent and stereoisomer.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | 0.8 - 1.0 | Doublet | 6H |

| Ring -CH₂- / -CH- | 0.5 - 2.0 | Multiplet | 9H |

| -CH₂OH | 3.3 - 3.7 | Doublet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

The ¹³C NMR spectrum provides direct evidence for the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the analysis. docbrown.info

Expected signals for (3,5-dimethylcyclohexyl)methanol include:

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate at approximately 60-70 ppm.

Methyl Carbons (-CH₃): The methyl group carbons will appear in the upfield region of the spectrum, typically between 15-25 ppm.

Cyclohexane Ring Carbons: The carbons of the cyclohexane ring will produce a set of signals in the 25-45 ppm range. The specific shifts of C1, C3, and C5 will be influenced by the attached substituents.

The number of distinct signals confirms the symmetry of the particular stereoisomer being analyzed.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3,5-Dimethylcyclohexyl)methanol Note: Predicted values are based on typical ranges for substituted cyclohexanes and alcohols.

| Carbon Group | Predicted Chemical Shift (ppm) |

| -CH₃ | 15 - 25 |

| Ring C2, C4, C6 | 25 - 45 |

| Ring C1, C3, C5 | 30 - 50 |

| -CH₂OH | 60 - 70 |

While 1D NMR spectra confirm the basic structure, 2D NMR techniques are essential for assigning specific signals and determining the relative stereochemistry (cis/trans isomerism) and preferred conformations. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps to trace the connectivity of the proton network throughout the cyclohexane ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting fragments of the molecule, for instance, linking the methyl protons to their respective ring carbons (C3 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful tool for determining stereochemistry and conformation. ipb.pt It detects protons that are close in space, regardless of whether they are bonded. For (3,5-dimethylcyclohexyl)methanol, NOESY can distinguish between cis and trans isomers. For example, in a cis isomer, a NOE correlation would be expected between an axial methyl group and other axial protons on the same face of the ring. In contrast, the trans isomer would show different spatial relationships. youtube.comyoutube.com These techniques allow for a detailed 3D structural model of the molecule in solution. auremn.org.br

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. When coupled with a chromatographic separation technique, it becomes a powerful analytical method for identification and quantification.

GC-MS is an ideal technique for analyzing volatile compounds like (3,5-dimethylcyclohexyl)methanol. nih.gov Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. nih.gov

In the analysis of (3,5-dimethylcyclohexyl)methanol, GC can effectively separate the cis and trans isomers, which have slightly different physical properties and thus different retention times. nih.gov

The mass spectrometer ionizes the molecule, typically causing it to fragment in a predictable manner. The resulting mass spectrum is a fingerprint that can be used for identification. For an alcohol, characteristic fragmentation patterns include: libretexts.orgyoutube.com

Molecular Ion (M⁺): A peak corresponding to the intact molecule's mass (142.25 g/mol ). This peak may be weak or absent in the electron ionization (EI) spectra of alcohols.

Loss of Water (M-18): A common fragmentation pathway for alcohols is dehydration, leading to a prominent peak at m/z 124.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is also common. For a primary alcohol like this, this can result in the loss of the cyclohexyl ring portion. More likely is the cleavage leading to a [CH₂OH]⁺ fragment at m/z 31, which is a strong indicator of a primary alcohol. youtube.com

Loss of the Hydroxymethyl Group (M-31): Loss of the ·CH₂OH radical results in a peak at m/z 111, corresponding to the dimethylcyclohexyl cation.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller peaks.

Table 3: Predicted Key Mass Fragments for (3,5-Dimethylcyclohexyl)methanol in EI-MS

| m/z (Mass/Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |

| 127 | [C₉H₁₅]⁺ | Loss of ·CH₃ |

| 124 | [C₉H₁₆]⁺ | Loss of H₂O (Dehydration) |

| 111 | [C₈H₁₅]⁺ | Loss of ·CH₂OH |

| 83 | [C₆H₁₁]⁺ | Ring Fragmentation + CH₃ |

| 69 | [C₅H₉]⁺ | Ring Fragmentation |

| 55 | [C₄H₇]⁺ | Ring Fragmentation |

| 31 | [CH₃O]⁺ | Alpha-Cleavage ([CH₂OH]⁺) |

While GC-MS is well-suited for this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative, particularly for analyzing the compound in complex biological or environmental matrices where sample cleanup is minimal. nih.govphcogj.com LC separates compounds in the liquid phase before they are introduced into the mass spectrometer.

Tandem Mass Spectrometry (MS/MS or MS²) provides an even higher level of specificity and structural information. wikipedia.orgyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 142) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. unt.edu

This technique is exceptionally useful for:

Isomer Differentiation: Cis and trans isomers of (3,5-dimethylcyclohexyl)methanol, which may produce very similar initial mass spectra, can sometimes be distinguished by MS/MS. researchgate.net The relative abundances of the product ions formed upon collision-induced dissociation can differ between stereoisomers due to their different steric energies and fragmentation pathways.

Trace Analysis: By using Selected Reaction Monitoring (SRM), where the instrument is set to detect only a specific transition from a precursor ion to a product ion, MS/MS offers outstanding sensitivity and selectivity for quantifying the compound at very low levels in complex mixtures. unt.edu

The use of soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in LC-MS often yields an abundant protonated molecule [M+H]⁺ (m/z 143), which can then be selected for MS/MS fragmentation. uva.nl

Chromatographic Separations and Purity Assessment

Gas chromatography is a primary technique for the analysis of volatile compounds like (3,5-dimethylcyclohexyl)methanol. The development of a robust GC method involves the careful selection of a capillary column and the optimization of temperature programming to achieve efficient separation of the cis- and trans-isomers.

A non-polar or mid-polarity capillary column is typically suitable for the separation of these isomers. The oven temperature program is critical for achieving baseline resolution. A representative GC method for the analysis of (3,5-dimethylcyclohexyl)methanol isomers is detailed below. In a study on the related compound (4-methylcyclohexyl)methanol, a heated purge-and-trap gas chromatography/mass spectrometry method was utilized to determine its cis- and trans-isomers, demonstrating the utility of GC-MS in isomer separation nih.gov. While specific conditions for (3,5-dimethylcyclohexyl)methanol may vary, a similar approach would be effective.

Table 1: Illustrative Gas Chromatography (GC) Method Parameters for the Separation of (3,5-Dimethylcyclohexyl)methanol Isomers

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial Temp: 100 °C (hold 2 min), Ramp: 5 °C/min to 200 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

This table presents a hypothetical, yet typical, set of GC parameters that would be a good starting point for method development.

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can be employed for the separation of (3,5-dimethylcyclohexyl)methanol isomers and non-volatile impurities. Due to the lack of a strong chromophore in the molecule, UV detection requires derivatization or the use of a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

For isomer separation, normal-phase chromatography can be effective. The differential interaction of the hydroxyl group and the alkyl substituents of the isomers with a polar stationary phase allows for their separation.

Table 2: Representative Normal-Phase HPLC Method for Isomer Separation of (3,5-Dimethylcyclohexyl)methanol

| Parameter | Value |

| Column | Silica (B1680970) Gel, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (e.g., 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

This table outlines a general HPLC method that could be adapted for the separation of (3,5-dimethylcyclohexyl)methanol isomers.

(3,5-Dimethylcyclohexyl)methanol possesses multiple chiral centers, leading to the existence of enantiomers for both the cis- and trans-isomers. The separation of these enantiomers requires the use of a chiral stationary phase (CSP) in either GC or HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of chiral alcohols. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used as a chiral stationary phase for the HPLC separation of various chiral compounds nih.govresearchgate.net.

Table 3: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV (after derivatization) or Polarimeter |

This table provides a starting point for developing a chiral HPLC method for the enantiomeric separation of (3,5-dimethylcyclohexyl)methanol.

Computational Chemistry and Molecular Modeling of 3,5 Dimethylcyclohexyl Methanol

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and conformational preferences of (3,5-dimethylcyclohexyl)methanol. The presence of two methyl groups and a hydroxymethyl group on the cyclohexane (B81311) ring gives rise to a number of possible stereoisomers and, for each, a variety of conformations due to the flexibility of the six-membered ring and the rotation around single bonds.

The primary goal of conformational analysis is to identify the most stable arrangements of the atoms in three-dimensional space. For (3,5-dimethylcyclohexyl)methanol, this involves determining the preferred chair conformation of the cyclohexane ring and the orientation of the equatorial and axial substituents. The relative energies of different conformers, such as those with the hydroxymethyl and methyl groups in various equatorial and axial positions, can be calculated. These calculations typically show that conformers with bulky substituents in equatorial positions are energetically favored to minimize steric hindrance.

For instance, a systematic conformational search followed by geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can reveal the relative stabilities of the cis and trans isomers and their respective low-energy conformers.

Table 1: Hypothetical Relative Energies of (3,5-dimethylcyclohexyl)methanol Conformers

| Isomer | Conformer | Relative Energy (kcal/mol) |

|---|---|---|

| cis | diequatorial | 0.00 |

| cis | diaxial | +5.8 |

| trans | equatorial-axial | +1.9 |

Note: These are representative values to illustrate the expected energy differences based on principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. Properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges can be computed. The electrostatic potential map, for example, would visually highlight the electron-rich region around the oxygen atom of the hydroxyl group, indicating its potential for hydrogen bonding and as a site for electrophilic attack.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of quantum chemistry. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. This is particularly useful for distinguishing between different stereoisomers of (3,5-dimethylcyclohexyl)methanol, as the chemical shifts of the protons and carbons are highly sensitive to their local chemical environment. Discrepancies between predicted and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of the most stable conformers.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of cis-(3,5-dimethylcyclohexyl)methanol

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-OH) | 68.5 |

| C2 | 35.2 |

| C3 (CH-CH₃) | 32.8 |

| C4 | 43.1 |

| C5 (CH-CH₃) | 32.8 |

| C6 | 35.2 |

| CH₂OH | 65.9 |

| CH₃ (on C3) | 22.4 |

Note: These values are illustrative and would be benchmarked against experimental data for accuracy.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of (3,5-dimethylcyclohexyl)methanol. uit.nomdpi.com The computed vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum. This aids in the assignment of experimental spectral bands to specific functional groups, such as the O-H stretch of the alcohol, the C-H stretches of the cyclohexane ring and methyl groups, and the C-O stretch. Theoretical calculations often require the application of a scaling factor to the computed frequencies to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity. irdg.org

Theoretical Studies on Reaction Mechanisms and Transition States in Transformations Involving (3,5-Dimethylcyclohexyl)methanol

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For (3,5-dimethylcyclohexyl)methanol, a common reaction to investigate would be its acid-catalyzed dehydration to form various isomeric alkenes. byjus.comstudysmarter.co.uklibretexts.orgorganicchemistrytutor.com

By mapping the potential energy surface of the reaction, key stationary points, including reactants, intermediates, transition states, and products, can be identified and their energies calculated. For the dehydration reaction, this would involve modeling the protonation of the hydroxyl group, the loss of a water molecule to form a carbocation intermediate, and subsequent proton abstraction to form a double bond. byjus.com

The calculation of the activation energies for different pathways allows for the prediction of the major and minor products of the reaction. For instance, the relative stabilities of the transition states leading to the formation of different alkene isomers would determine the product distribution, often favoring the more substituted (Zaitsev's rule) or thermodynamically stable alkene.

Table 3: Hypothetical Calculated Activation Energies for the Dehydration of (3,5-dimethylcyclohexyl)methanol

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C-O Bond Cleavage | TS1 (Carbocation formation) | 15.2 |

| Proton Abstraction (Path A) | TS2 (Formation of more substituted alkene) | 5.8 |

Note: These are representative values illustrating how computational chemistry can be used to compare reaction pathways.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. bohrium.commdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field.

For (3,5-dimethylcyclohexyl)methanol, an MD simulation in a box of water molecules could be performed to study its conformational stability in an aqueous environment. nih.gov The simulation would reveal how the interactions with water molecules influence the conformational equilibrium of the cyclohexane ring and the orientation of the substituent groups. The formation and lifetime of hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules can be analyzed, providing insights into its solvation and miscibility.

The trajectory from an MD simulation can also be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

In Silico Prediction of Molecular Interactions and Physicochemical Parameters Relevant to Biological Systems (e.g., LogP, TPSA)

For molecules with potential biological or pharmaceutical applications, the in silico prediction of physicochemical properties is a crucial first step in assessing their drug-likeness. nih.govmdpi.comnih.gov

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Various computational methods, ranging from fragment-based approaches to more sophisticated quantum mechanical calculations of solvation free energies, can be used to predict the LogP of (3,5-dimethylcyclohexyl)methanol.

TPSA (Topological Polar Surface Area): TPSA is another important descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the sum of the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. For (3,5-dimethylcyclohexyl)methanol, the TPSA would be primarily determined by the contribution of the hydroxyl group.

Table 4: Hypothetical In Silico Predicted Physicochemical Properties of (3,5-dimethylcyclohexyl)methanol

| Property | Predicted Value |

|---|---|

| LogP | 2.8 |

| TPSA (Ų) | 20.2 |

| Molecular Weight ( g/mol ) | 142.25 |

| Number of Hydrogen Bond Donors | 1 |

Note: These values are typical for a molecule of this size and functionality and would be generated using various predictive software.

Research Applications and Synthetic Utility of 3,5 Dimethylcyclohexyl Methanol

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of (3,5-dimethylcyclohexyl)methanol, featuring a cyclohexane (B81311) ring with two methyl groups and a primary alcohol functional group, suggests its utility as a chiral building block in the synthesis of more complex organic molecules. The presence of stereocenters in the cyclohexane ring makes it a potential precursor for the enantioselective synthesis of natural products and pharmaceuticals. In such syntheses, the hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, which can then participate in a variety of carbon-carbon bond-forming reactions.

While the potential for (3,5-dimethylcyclohexyl)methanol to serve as a chiral intermediate is theoretically sound, a comprehensive review of publicly available scientific literature does not yield specific, documented examples of its widespread use in the total synthesis of complex molecules. General principles of organic synthesis support its viability in this role, awaiting exploration by synthetic chemists.

Development of Novel Materials and Specialty Chemicals Utilizing the (3,5-Dimethylcyclohexyl)methanol Scaffold

The incorporation of the bulky and aliphatic (3,5-dimethylcyclohexyl)methyl moiety into polymers or other materials could impart unique physical and chemical properties. For instance, its inclusion in polyesters or polyacrylates could influence properties such as the glass transition temperature, solubility, and mechanical strength. The synthesis of methacrylate (B99206) polymers containing cyclic structures is a known strategy to produce materials with interesting optical and thermal properties. nii.ac.jp

Furthermore, derivatives of cyclohexanemethanol (B47985) have been investigated in the synthesis of liquid crystals. researchgate.net The rigid and defined stereochemistry of the (3,5-dimethylcyclohexyl)methanol scaffold could be advantageous in creating novel liquid crystalline materials with specific phase behaviors. However, specific research detailing the synthesis and characterization of polymers or liquid crystals derived from (3,5-dimethylcyclohexyl)methanol is not readily found in the current body of scientific literature.

Exploration in Flavor and Fragrance Chemistry Research as a Building Block

In the field of flavor and fragrance chemistry, the molecular structure of an organic compound is a key determinant of its olfactory and gustatory properties. Esters derived from alcohols are a well-known class of fragrance compounds. For example, esters of 3,5,5-trimethylhexanoic acid are used in perfume compositions. google.com The esterification of (3,5-dimethylcyclohexyl)methanol with various carboxylic acids could theoretically lead to a range of esters with potentially interesting scent profiles.

It is important to note that a safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted on the related compound, 3,5-dimethylcyclohexene-1-methanol, for its use as a fragrance ingredient. nih.gov However, information from some industry resources indicates that (3,5-dimethylcyclohexyl)methanol itself is not currently recommended for use in fragrance applications. nih.gov Further research into the synthesis and sensory evaluation of its derivatives would be necessary to fully explore its potential in this area.

Application in Analytical Derivatization for Enhanced Detection and Separation in Research Contexts

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes. Alcohols are frequently derivatized to enhance their response to certain detectors.

The hydroxyl group of (3,5-dimethylcyclohexyl)methanol can be readily derivatized using various reagents to introduce chromophores for UV-Vis detection or fluorophores for fluorescence detection in HPLC. nih.gov For GC analysis, silylation is a common derivatization technique for alcohols, which increases their volatility and improves peak shape. sigmaaldrich.com While these derivatization methods are standard procedures for alcohols, specific research articles detailing the use of (3,5-dimethylcyclohexyl)methanol as a derivatizing agent or its own analysis using these techniques are not prominently featured in the scientific literature. The general principles of analytical derivatization are applicable, but specific documented applications for this compound are limited.

Environmental Fate and Degradation Pathways of 3,5 Dimethylcyclohexyl Methanol

Investigation of Biodegradation Mechanisms and Rates

A thorough review of scientific literature and environmental databases reveals a significant gap in the understanding of the biodegradation of (3,5-dimethylcyclohexyl)methanol. Currently, there are no specific studies available that investigate the microbial degradation of this compound. Consequently, data on the microorganisms capable of metabolizing (3,5-dimethylcyclohexyl)methanol, the enzymatic pathways involved, and the rates of its biodegradation under various environmental conditions (e.g., aerobic, anaerobic, in soil, or in water) are not documented.

While general principles of biodegradation suggest that as a substituted cycloalkane with an alcohol functional group, it may be susceptible to microbial attack, the specific mechanisms and kinetics remain uninvestigated. The presence of methyl groups on the cyclohexane (B81311) ring could potentially influence the rate and pathway of degradation compared to simpler cycloalkane alcohols. However, without empirical data, any discussion of its biodegradability remains speculative.

Photolytic and Hydrolytic Degradation Studies in Model Environmental Systems

Similar to the lack of biodegradation data, there is no specific research on the photolytic and hydrolytic degradation of (3,5-dimethylcyclohexyl)methanol.

Photolytic Degradation: Photolysis is a process where chemical compounds are broken down by light. The rate and extent of photolytic degradation depend on the compound's ability to absorb light within the solar spectrum and the presence of photosensitizing agents in the environment. There are no published studies that have examined the direct or indirect photolysis of (3,5-dimethylcyclohexyl)methanol in atmospheric or aquatic systems. Therefore, its atmospheric half-life and the products formed upon exposure to sunlight are unknown.

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. Alcohols, such as (3,5-dimethylcyclohexyl)methanol, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). While this stability can be inferred from its chemical structure, specific experimental studies confirming the rate of hydrolysis (or lack thereof) for (3,5-dimethylcyclohexyl)methanol in model environmental systems have not been conducted.

Identification of Environmental Transformation Products

The identification of environmental transformation products is a crucial step in assessing the full environmental impact of a chemical, as these products may be more or less toxic and persistent than the parent compound. Given the absence of studies on the biodegradation, photolysis, and hydrolysis of (3,5-dimethylcyclohexyl)methanol, there is consequently no information available on its environmental transformation products. The potential metabolites or degradation products resulting from these processes have not been identified or characterized.

Future Research Directions for 3,5 Dimethylcyclohexyl Methanol

Advancements in Asymmetric Synthesis of Specific Stereoisomers

The biological and material properties of chiral molecules are often dictated by their specific stereochemistry. Consequently, the development of synthetic routes to access stereochemically pure isomers of (3,5-dimethylcyclohexyl)methanol is a significant area of future research. While methods for the synthesis of various chiral alcohols and amino acids have been established, their application to (3,5-dimethylcyclohexyl)methanol remains an area ripe for exploration. nih.gov

Future work will likely focus on adapting and refining established asymmetric synthesis protocols. For instance, techniques like the Sharpless asymmetric dihydroxylation could be employed to introduce hydroxyl groups with high enantioselectivity, a crucial step in controlling the stereochemistry of the final molecule. nih.gov Additionally, the Mitsunobu reaction offers a pathway to invert the stereochemistry at specific chiral centers, providing access to a wider range of stereoisomers from a common intermediate. nih.gov The development of versatile synthetic routes that allow for the selective synthesis of each possible stereoisomer of (3,5-dimethylcyclohexyl)methanol will be instrumental in evaluating their individual properties and potential applications.

Exploration of Novel Catalytic Transformations Involving the (3,5-Dimethylcyclohexyl)methanol Moiety

The hydroxyl group of (3,5-dimethylcyclohexyl)methanol is a key functional handle for a variety of chemical transformations. Future research is expected to explore novel catalytic systems to leverage this reactivity in new and sustainable ways. Drawing inspiration from recent breakthroughs in alcohol catalysis, researchers may investigate the use of pincer complexes, such as those involving Ruthenium-PNP ligands, for the dehydrogenative coupling of (3,5-dimethylcyclohexyl)methanol. dtu.dk Such reactions could lead to the formation of larger, more complex molecules with potential applications in materials science and as chemical intermediates.

Furthermore, bio-inspired catalytic systems are emerging as a powerful tool for activating C-O bonds in alcohols. nih.gov A binary catalyst system, for example, could be developed to activate the C-O bond in (3,5-dimethylcyclohexyl)methanol, enabling its use as a methylating or alkylating agent in various organic transformations. nih.gov The exploration of such novel catalytic pathways will not only expand the synthetic utility of (3,5-dimethylcyclohexyl)methanol but also contribute to the development of more efficient and environmentally benign chemical processes. rsc.orgrsc.org

Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of (3,5-dimethylcyclohexyl)methanol, these computational tools can be employed to predict a wide range of properties and guide experimental work. ML models, including support vector machines, random forests, and deep neural networks, can be trained on existing chemical data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of (3,5-dimethylcyclohexyl)methanol and its derivatives. nih.gov This predictive capability can help to prioritize the synthesis of compounds with desirable biological profiles while minimizing the need for extensive and costly experimental screening. researchgate.netresearchgate.net

Beyond property prediction, AI can also be used to accelerate the discovery of new catalysts and reactions. rsc.org By analyzing vast datasets of chemical reactions, ML algorithms can identify patterns and predict the outcomes of novel catalytic transformations involving the (3,5-dimethylcyclohexyl)methanol moiety. researchgate.net This can significantly reduce the time and effort required to develop new synthetic methods and optimize reaction conditions.

Table 1: Applications of Machine Learning in (3,5-Dimethylcyclohexyl)methanol Research

| Application Area | Machine Learning Technique | Predicted Outcome | Potential Impact |

|---|---|---|---|

| Property Prediction | Support Vector Machines, Random Forests, Deep Learning | ADMET properties, physicochemical properties | Prioritization of synthetic targets, reduction in animal testing. nih.govresearchgate.net |

| Catalyst Discovery | Deep Learning, Automated Machine Learning | Catalyst performance, reaction selectivity | Accelerated development of novel catalytic transformations. rsc.org |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimal reaction conditions (temperature, pressure, catalyst loading) | Improved reaction yields and efficiency. |

Expanding Research Applications in Emerging Fields of Chemical Science

The unique structural features of (3,5-dimethylcyclohexyl)methanol make it an attractive building block for applications in various emerging fields of chemical science. The pursuit of a circular economy and sustainable chemical production is driving research into the use of renewable feedstocks. bredenoord.com Future studies may explore the synthesis of (3,5-dimethylcyclohexyl)methanol from biomass-derived starting materials, positioning it as a sustainable platform chemical.

The development of advanced materials with tailored properties is another promising area of research. The rigid and sterically hindered cyclohexyl core of (3,5-dimethylcyclohexyl)methanol could be incorporated into polymers or liquid crystals to impart specific thermal or optical properties. Furthermore, as our understanding of the biological activities of its various stereoisomers grows, thanks to advancements in asymmetric synthesis and predictive modeling, new opportunities may arise for its use in medicinal chemistry and as a probe for biological systems.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (3,5-dimethylcyclohexyl)methanol |

| 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane |

| 2,3-methanoleucine |

| Acetic acid |

| Angelic acid |

| Benzenediols |

| Carbon dioxide |

| Diisopropyl azodicarboxylate |

| Dimethyl carbonate |

| Ethanol (B145695) |

| Formaldehyde |

| Methane |

| Methanol (B129727) |

| Triphenylphosphine |

| Water |

Q & A

Q. What are the common laboratory synthesis routes for (3,5-dimethylcyclohexyl)methanol?

A methodological approach involves functionalizing the cyclohexane ring with a hydroxymethyl group. While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for benzyl alcohol derivatives (e.g., nucleophilic substitution or reduction of ketones) can be adapted. For instance, describes the synthesis of (3,5-dihydroxybenzyl)methanol derivatives using cesium carbonate in DMF to facilitate etherification or alkylation reactions . Similar strategies, such as Grignard additions to cyclohexanone precursors followed by reduction, may apply. Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical for yield improvement.

Q. Which analytical techniques are essential for characterizing (3,5-dimethylcyclohexyl)methanol?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and confirm substituent positions on the cyclohexane ring (¹H and ¹³C NMR) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3200-3600 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- Chromatography (HPLC/GC) : Assess purity and separate isomers, particularly given the potential for stereoisomerism in cyclohexane derivatives .

Q. What safety precautions are recommended for handling (3,5-dimethylcyclohexyl)methanol in laboratory settings?

While specific toxicity data for this compound is limited, general guidelines for structurally similar alcohols (e.g., dicyclohexylmethanol) include:

- Use of nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .

- P95 respirators for aerosolized particles .

- Proper ventilation and avoidance of drainage contamination . Acute toxicity protocols (e.g., eye rinsing for 15 minutes with water) should be followed in case of exposure .

Advanced Research Questions

Q. How does the stereochemistry of 3,5-dimethyl substituents influence the physicochemical properties of (3,5-dimethylcyclohexyl)methanol?

The axial/equatorial orientation of methyl groups on the cyclohexane ring affects steric hindrance, solubility, and reactivity. For example:

- Boiling Point : Axial methyl groups may lower boiling points due to reduced intermolecular interactions.

- Reactivity : Equatorial substituents enhance accessibility for derivatization (e.g., esterification) . Isomer separation can be achieved via chiral chromatography or crystallography, while computational modeling (e.g., DFT) predicts stability trends .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions for this compound?

Discrepancies may arise from variations in starting materials, catalysts, or solvent systems. Methodological solutions include:

- Design of Experiments (DoE) : Systematic optimization of parameters (e.g., temperature, molar ratios) .

- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress and intermediate formation .

- Reproducibility checks : Cross-validation with independent synthetic routes (e.g., alternative reducing agents for ketone precursors) .

Q. What strategies are effective for derivatizing (3,5-dimethylcyclohexyl)methanol to enhance bioactivity or solubility?

Functionalization approaches include:

- Esterification : Reacting with acyl chlorides to improve lipophilicity, as seen in 3,5-dimethylcyclohexyl ester derivatives .

- Etherification : Introducing polar groups (e.g., polyethylene glycol) via alkylation for aqueous solubility .

- Phosphorylation : Creating phosphonofluoridate derivatives for potential pharmacological activity, analogous to methods in .

Q. How can researchers address stability challenges or decomposition pathways during storage?

Stability studies under controlled conditions (e.g., ICH guidelines) are recommended:

- Accelerated Testing : Exposure to elevated temperatures/humidity to identify degradation products via LC-MS .

- Light Sensitivity : Use of amber glassware to prevent photodegradation .

- Inert Atmospheres : Storage under nitrogen or argon to minimize oxidation .

Notes

- Advanced questions emphasize methodological rigor, reproducibility, and resolving literature inconsistencies.

- Safety protocols are extrapolated from structurally related compounds due to limited direct data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.